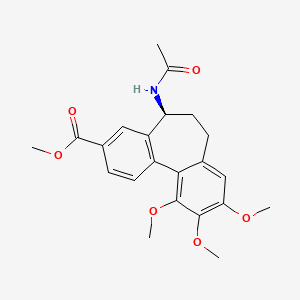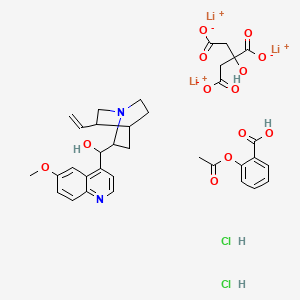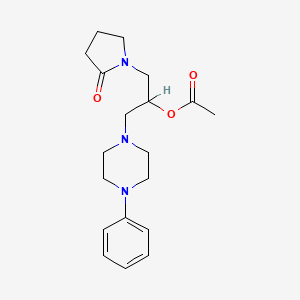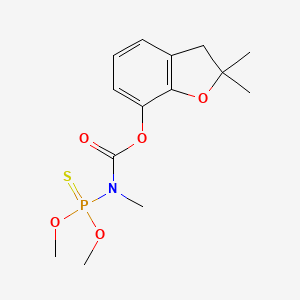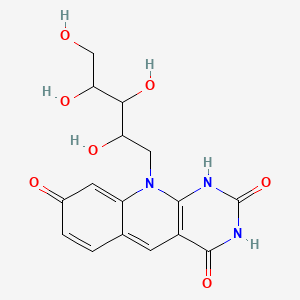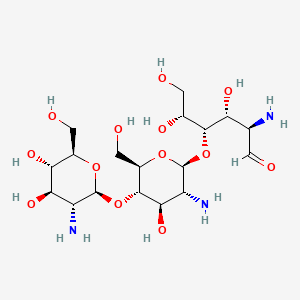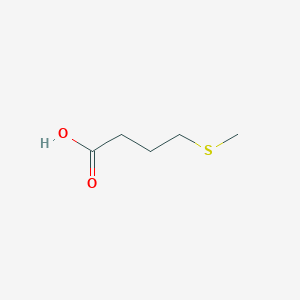
7-二乙胺基香豆素
描述
7-(diethylamino)-1-benzopyran-2-one is a member of coumarins.
科学研究应用
生物医学研究:荧光探针
7-二乙胺基香豆素由于其高荧光量子产率而被广泛用作荧光探针 。它被用于细胞成像、酶活性测量以及蛋白质和核酸的检测。该化合物的荧光性质随取代基的不同而变化,使其成为可视化生物过程的多功能工具。
工业应用:染料合成
在工业领域,7-二乙胺基香豆素作为合成新型杂环体系的支架 。其衍生物因其亮丽且稳定的荧光性质而被用于染料生产,这对于需要持久稳定着色的材料至关重要。
医学科学:药物开发
包括7-二乙胺基香豆素在内的香豆素衍生物的生物活性在新型药物的开发中发挥着重要作用 。它们与抗病毒、抗菌和抗微生物活性相关,使其成为创建治疗多种疾病的药物的宝贵工具。
药理学应用:抗凝剂
包括7-二乙胺基香豆素在内的香豆素化合物已被用于开发抗凝剂药物 。这些化合物抑制血凝块形成,这对治疗和预防血栓形成和其他心血管疾病至关重要。
合成方法:绿色化学
7-二乙胺基香豆素合成方法的最新进展强调了绿色化学方法 。这些方法包括使用环境友好的溶剂和催化剂,从而减少化学合成的生态足迹。
生物活性:治疗剂
7-二乙胺基香豆素已显示出多种生物活性,例如抗凝血、抗HIV和抗微生物作用 。这些特性被用来创建针对多种健康状况的治疗剂。
光学应用:激光染料
由于其优异的光学性质,7-二乙胺基香豆素被用于激光染料的生产 。这些染料对于各种激光技术至关重要,包括医疗激光和基于激光的测量工具。
化学研究:催化和反应
在化学研究中,7-二乙胺基香豆素参与各种命名反应和催化过程 。它作为基于复杂杂环的香豆素类似物的先驱,为有机合成领域做出了贡献。
属性
IUPAC Name |
7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-14(4-2)11-7-5-10-6-8-13(15)16-12(10)9-11/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAMGWKESXGGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066627 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 7-Diethylaminocoumarin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15094 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20571-42-0 | |
| Record name | 7-Diethylaminocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20571-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Diethylaminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020571420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(diethylamino)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Diethylaminocoumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NX73KU7CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-diethylaminocoumarin?
A1: The molecular formula of 7-diethylaminocoumarin is C13H17NO2, and its molecular weight is 219.28 g/mol. []
Q2: What are the key spectroscopic properties of 7-diethylaminocoumarin?
A2: 7-Diethylaminocoumarin exhibits characteristic absorption and fluorescence spectra. Its absorption maximum typically lies around 370-400 nm, depending on the solvent. [] The fluorescence emission maximum is observed in the blue-green region, around 450-500 nm. [] The fluorescence quantum yield of 7-diethylaminocoumarin is generally high, making it a suitable fluorophore for various applications. []
Q3: How does the fluorescence of 7-diethylaminocoumarin vary with solvent polarity?
A3: 7-Diethylaminocoumarin exhibits solvent-dependent fluorescence properties. Its emission spectrum shifts to longer wavelengths (red shift) with increasing solvent polarity. This behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents. []
Q4: Is 7-diethylaminocoumarin stable in acidic media?
A4: 7-Diethylaminocoumarin derivatives, particularly Schiff bases, can be susceptible to hydrolysis in acidic media. The stability depends on the specific substituents on the coumarin ring and the presence of supramolecular hosts like cucurbit[7]uril. []
Q5: How is 7-diethylaminocoumarin used in biological research?
A5: 7-Diethylaminocoumarin is a versatile fluorophore used in various biological applications. For example, it can be conjugated to biomolecules like vinblastine to study its interaction with tubulin using fluorescence spectroscopy. [] It has also been utilized as a fluorescent label for alcohols in high-performance liquid chromatography (HPLC). []
Q6: How does 7-diethylaminocoumarin interact with micelles?
A6: 7-Diethylaminocoumarin can be incorporated into micelles, with its photophysical properties being influenced by the micellar environment. Studies have shown that the fluorescence quantum yield, decay time, and rotational relaxation time of 7-diethylaminocoumarin can vary depending on the chain length, head group of the surfactants used, and the presence of additives like urea. [, ]
Q7: Can 7-diethylaminocoumarin derivatives be used for the detection of specific ions?
A7: Yes, researchers have developed 7-diethylaminocoumarin-based fluorescent probes for the selective detection of ions like cyanide. These probes typically work based on a "turn-on" mechanism, where the fluorescence intensity of the probe significantly increases upon binding to the target ion. []
Q8: Can 7-diethylaminocoumarin be used to study energy transfer processes?
A8: Yes, 7-diethylaminocoumarin can participate in Förster resonance energy transfer (FRET) processes. Studies have investigated its potential use as a FRET donor in combination with an acceptor dye like fluorescein-5-thiosemicarbazide (FTSC). [] Additionally, dendrimer-dye assemblies incorporating 7-diethylaminocoumarin have been developed to mimic the energy funnel of photosynthetic units. []
Q9: How does 7-diethylaminocoumarin contribute to the understanding of photopolymerization processes?
A9: 7-Diethylaminocoumarin derivatives, such as bis(7-diethylaminocoumarin) ketone-3 (DEACK), have been investigated as photosensitizers in photopolymerization reactions. They can sensitize the homolysis of initiators like o-chlorohexaarylbisimidazole (o-Cl-HABI), leading to the generation of radicals that initiate polymerization. []
Q10: What is the potential of 7-diethylaminocoumarin in material science?
A10: 7-Diethylaminocoumarin derivatives have found applications in material science, particularly in developing solid-state fluorescent materials. These materials have shown potential for applications like optical waveguides. [] Additionally, 7-diethylaminocoumarin-doped liquid crystalline semiconductors have demonstrated polarized light emission, offering opportunities in display technologies. []
Q11: How do structural modifications of 7-diethylaminocoumarin affect its fluorescence properties?
A11: Introducing various substituents on the coumarin core can significantly impact the fluorescence properties of 7-diethylaminocoumarin. For instance, incorporating electron-withdrawing groups like trifluoromethyl at the 4-position can lead to a larger Stokes shift compared to unsubstituted derivatives. [] Additionally, replacing the diethylamino group with a monoethylamino group can significantly enhance the fluorescence quantum yield. []
Q12: Have any novel 7-diethylaminocoumarin derivatives with unique properties been synthesized?
A12: Yes, researchers have synthesized novel 7-diethylaminocoumarin derivatives with aggregation-induced emission (AIE) properties. These compounds exhibit enhanced fluorescence emission upon aggregation in water, making them promising candidates for various applications. []
Q13: Have computational studies been conducted on 7-diethylaminocoumarin?
A13: Yes, computational methods, including density functional theory (DFT) calculations, have been employed to study the electronic structure and spectroscopic properties of 7-diethylaminocoumarin derivatives. [] These studies provide valuable insights into the structure-property relationships and can guide the design of new coumarin-based fluorophores with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
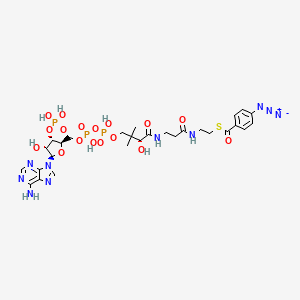
![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)
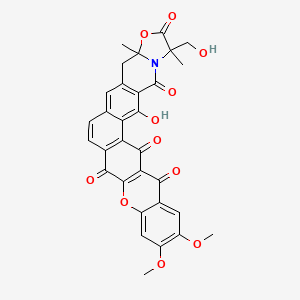
![N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide](/img/structure/B1218319.png)
![3,9-Di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol](/img/new.no-structure.jpg)
